molecular formula C13H14O3 B599454 2-(4-Hydroxy-3-methoxybenzylidene)cyclopentanone CAS No. 135734-96-2

2-(4-Hydroxy-3-methoxybenzylidene)cyclopentanone

Cat. No. B599454
M. Wt: 218.252
InChI Key: CVJZBMJCZVETNF-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3-methoxybenzylidene)cyclopentanone, also known as 2-(4-Hydroxy-3-methoxybenzylidene)cyclopentanone, is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.252. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Hydroxy-3-methoxybenzylidene)cyclopentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Hydroxy-3-methoxybenzylidene)cyclopentanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

135734-96-2

Product Name

2-(4-Hydroxy-3-methoxybenzylidene)cyclopentanone

Molecular Formula

C13H14O3

Molecular Weight

218.252

IUPAC Name

2-[(4-hydroxy-3-methoxyphenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C13H14O3/c1-16-13-8-9(5-6-12(13)15)7-10-3-2-4-11(10)14/h5-8,15H,2-4H2,1H3

InChI Key

CVJZBMJCZVETNF-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C=C2CCCC2=O)O

synonyms

(E)-2-(4-hydroxy-3-Methoxybenzylidene)cyclopentanone

Origin of Product

United States

Synthesis routes and methods

Procedure details

With reflux device installed, 36.8 g (0.24 mol) of N-cyclopentenyl morpholine, 0.20 mol of 4-hydroxy-3-methoxybenzaldehyde and 200 mL benzene were added to a round bottom flask and heated under refluxing for 20 h. The resulting solution was cooled to 30° C. and slowly stirred while 62 mL of hydrochloric acid (6 mol/L) was added. After stirring for 2 h at room temperature, the benzene layer was separated and washed with water to neutral, and dried over anhydrous sodium sulfate overnight. Then the mixture was filtered to remove anhydrous sodium sulfate and benzene was recovered by evaporation under reduced pressure. The residue was cooled and solidified, then recrystallized in cyclohexan/ethanol to yield a light yellow flaky crystal product with a yield of 92.6%
Quantity
36.8 g
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step Two

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